4-(Pyrrolidin-2-ylmethoxy)benzene-1-sulfonamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O3S.ClH/c12-17(14,15)11-5-3-10(4-6-11)16-8-9-2-1-7-13-9;/h3-6,9,13H,1-2,7-8H2,(H2,12,14,15);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 292.79 . The compound’s InChI Key is IWSDSLVBCZDWGT-UHFFFAOYSA-N .Scientific Research Applications
Metabolic Stability and Biotransformation
- Study 1 : Explored the metabolic stability and biotransformation pathways of a structurally related compound (4-fluoro- N -(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl) benzene sulfonamide), highlighting interspecies differences in metabolic stability. This research is pivotal for understanding metabolic processes of similar compounds (Kubowicz-Kwaoeny et al., 2019).
Structural Analysis and Chemical Properties
- Study 2 : Investigated the fluorescence properties and anticancer activity of Co(II) complexes of similar sulfonamide derivatives. This study provides insights into the chemical properties and potential therapeutic applications of these compounds (Vellaiswamy & Ramaswamy, 2017).
- Study 3 : Conducted electrochemical studies on a related benzene sulfonamide compound, examining its potential in enhancing the properties of nano cobalt oxide. This research is significant for material science and nanotechnology applications (Mohammed, 2017).
Interaction with Biological Molecules
- Study 4 : Explored the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin, utilizing spectroscopy and molecular modeling techniques. This study offers valuable insights into the biological interactions of sulfonamide compounds (Naeeminejad et al., 2017).
Synthesis and Pharmacological Screening
- Study 5 : Examined the synthesis and pharmacological screening of novel benzene sulfonamide derivatives. This research highlights the therapeutic potential of these compounds in anti-inflammatory applications (Nikalje et al., 2011).
α1-Adrenergic Receptor Antagonism
- Study 6 : Synthesized arylsulfonamide derivatives of pyrrolidines and piperidines to develop new α1-adrenoceptor antagonists. This study is critical for understanding the pharmacological properties of similar compounds in urological conditions (Rak et al., 2016).
Non-Covalent Interactions and Optical Properties
- Study 7 : Focused on the synthesis and non-covalent interactions of sulfadiazine-ortho-vanillin Schiff base, providing insights into the optical properties of similar sulfonamide compounds (Shahid et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-5-3-10(4-6-11)16-8-9-2-1-7-13-9;/h3-6,9,13H,1-2,7-8H2,(H2,12,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSDSLVBCZDWGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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